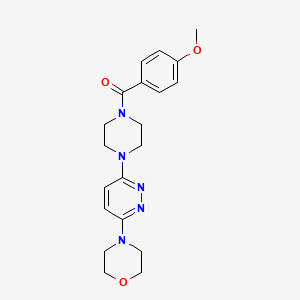

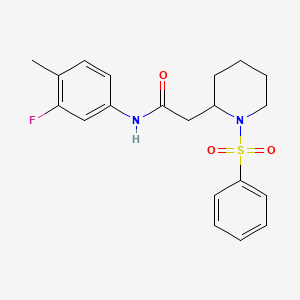

![molecular formula C17H24FN3O3 B2531677 tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 1020266-28-7](/img/structure/B2531677.png)

tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The presence of the tert-butyl group suggests increased steric bulk, which can influence the compound's reactivity and physical properties. The ureido linkage to a 3-fluorophenyl group adds an additional aromatic ring and a fluorine atom, which can affect the compound's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods demonstrate the versatility of piperidine chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using various spectroscopic techniques such as NMR, MS, and IR, as well as X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Density functional theory (DFT) calculations are also employed to optimize molecular structures and compare them with experimental data, as seen in the studies of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate . The presence of functional groups such as the ureido linkage in the target compound suggests potential for further chemical transformations, which could be exploited in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of substituents like tert-butyl groups and fluorine atoms can affect the compound's solubility, boiling point, and stability. The crystal structure analysis provides insight into the solid-state properties, such as intermolecular interactions and crystal packing, which are important for understanding the compound's behavior in a biological context . Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, offer predictions about the reactivity and interaction of the compound with other molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of related compounds have been a significant area of research. For instance, the synthesis, characterization, and biological evaluation of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was conducted using spectroscopic methods and X-ray diffraction studies. This compound demonstrated moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Pharmaceutical Applications

- Some derivatives have been synthesized as key intermediates in pharmacologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

Crystal Structure Analysis

- The crystal structure of related compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been studied to understand its chemical properties and potential applications (Gumireddy et al., 2021).

Biological and Chemical Properties

- Investigation into the biological and chemical properties of related compounds has been conducted. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Synthesis Methodologies

- Advanced synthesis methodologies have been developed for related compounds. For example, a high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was established (Zhang, Ye, Xu, & Xu, 2018).

Propriétés

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)carbamoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPYLNHOIFPHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

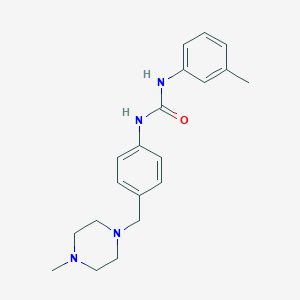

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

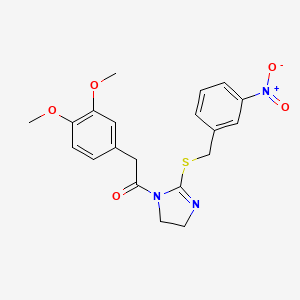

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)

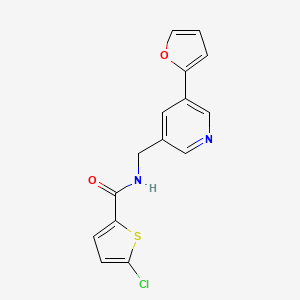

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)